molecular formula C27H40O4 B13384263 3,20-Dioxopregn-4-en-17-yl hexanoate

3,20-Dioxopregn-4-en-17-yl hexanoate

Cat. No.: B13384263
M. Wt: 428.6 g/mol
InChI Key: DOMWKUIIPQCAJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Dioxopregn-4-en-17-yl hexanoate typically involves the esterification of 17α-hydroxyprogesterone with hexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The process involves the following steps:

    Starting Material: 17α-hydroxyprogesterone.

    Esterification: Reaction with hexanoic acid in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification methods such as high-performance liquid chromatography (HPLC) and large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,20-Dioxopregn-4-en-17-yl hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ketone groups present in the molecule.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyprogesterone derivatives, while reduction can produce alcohols from the ketone groups .

Scientific Research Applications

3,20-Dioxopregn-4-en-17-yl hexanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    17α-Hydroxyprogesterone: A precursor in the synthesis of 3,20-Dioxopregn-4-en-17-yl hexanoate.

    Progesterone: The natural hormone from which this compound is derived.

    Medroxyprogesterone acetate: Another synthetic progestin with similar applications.

Uniqueness

This compound is unique due to its specific ester group, which enhances its stability and bioavailability compared to other progestins . This makes it particularly effective in medical applications such as preventing preterm birth .

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859514
Record name 3,20-Dioxopregn-4-en-17-yl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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